molecular formula C14H15N3O3S B6500925 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-methylacetamide CAS No. 869346-87-2

2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-methylacetamide

Cat. No.: B6500925
CAS No.: 869346-87-2
M. Wt: 305.35 g/mol
InChI Key: BGCXTQMYLQJWBD-UHFFFAOYSA-N
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Description

This compound features a 1,3-benzodioxole moiety linked via a methyl group to an imidazole ring, which is further connected through a sulfanyl (-S-) bridge to an N-methylacetamide group. Its molecular formula is C₁₆H₁₅N₅O₃S₂ (molecular weight: 389.45 g/mol) .

Properties

IUPAC Name

2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-15-13(18)8-21-14-16-4-5-17(14)7-10-2-3-11-12(6-10)20-9-19-11/h2-6H,7-9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCXTQMYLQJWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC=CN1CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-methylacetamide is a complex organic molecule featuring a benzodioxole moiety, an imidazole ring, and a sulfanylacetamide group. This structure suggests potential biological activity in various pharmacological contexts, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name is 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-benzylacetamide . It has a molecular formula of C22H22N4O5SC_{22}H_{22}N_4O_5S and features multiple functional groups that contribute to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC22H22N4O5S
Molecular Weight462.55 g/mol
IUPAC Name2-[...]-N-benzylacetamide
InChIInChI=1S/C22H22N4O5S/c27...

The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes, receptors, or nucleic acids. The imidazole and benzodioxole moieties can engage in hydrogen bonding , π–π interactions , and metal ion coordination , which may enhance binding affinity and specificity towards biological targets. The sulfanylacetamide group likely modulates the compound's reactivity.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds containing imidazole rings have shown effectiveness against various bacterial strains. The presence of the benzodioxole moiety may enhance this activity through synergistic effects.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways or signal transduction.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry examined the antimicrobial properties of imidazole derivatives, reporting significant inhibition against Staphylococcus aureus and E. coli .
  • Anticancer Activity : Research highlighted in Cancer Letters indicated that benzodioxole-containing compounds showed promising results in inhibiting tumor growth in vitro and in vivo models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzimidazole Cores

  • N-(4-(1-Ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (29) (): Key Differences: Replaces the benzodioxol group with a methylsulfonyl-benzimidazole core. However, this may reduce membrane permeability compared to the sulfanyl (-S-) linker in the target compound.
  • 2-(1-Cyclohexyl-1H-benzo[d]imidazole-2-yl)-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-1-yl)acetamide (10VP91) ():

    • Key Differences : Substitutes the benzodioxol-methyl group with a cyclohexyl moiety and incorporates a bulky bicyclic terpene-derived acetamide.
    • Impact : The cyclohexyl group improves lipophilicity (higher XLogP3), but steric hindrance from the bicyclic system may limit target engagement .

Analogues with Modified Acetamide Substituents

  • 2-({1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide (G786-1029) ():

    • Key Differences : The N-methylacetamide is replaced with a 4-methoxyphenyl group.
    • Impact : The methoxy group increases polarity (higher topological polar surface area, TPSA) and may enhance solubility but reduce blood-brain barrier penetration compared to the methyl group in the target compound .
  • N-(1,3-Benzodioxol-5-yl)-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide ():

    • Key Differences : Features a 3-methoxyphenyl and phenyl substitution on the imidazole ring.
    • Impact : The extended aromatic system (molecular weight: 459.5 g/mol) may improve target affinity but could compromise bioavailability due to increased size .

Compounds with Heterocyclic Variations

  • N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides ():

    • Key Differences : Replaces the imidazole with a 1,3,4-oxadiazole ring and incorporates an indole group.
    • Impact : The oxadiazole’s electron-deficient nature may alter binding kinetics, while the indole moiety could facilitate interactions with serotonin receptors .
  • 2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide (): Key Differences: Substitutes benzodioxol with a benzoxazole ring and replaces acetamide with acetohydrazide.

Pharmacological and Physicochemical Comparisons

Property Target Compound G786-1029 Compound 29 Compound in
Molecular Weight (g/mol) 389.45 397.44 403.46 459.5
XLogP3 ~3.5 (estimated) 3.8 2.9 4.9
TPSA (Ų) ~110 118 98 111
Key Functional Groups Sulfanyl, N-methylacetamide 4-Methoxyphenyl Methylsulfonyl 3-Methoxyphenyl, Phenyl
  • Bioavailability : The target compound’s moderate XLogP3 (~3.5) and TPSA (~110 Ų) suggest balanced lipophilicity and solubility, favoring oral absorption .
  • Target Selectivity : The sulfanyl group in the target compound may offer reversible covalent binding to cysteine residues in enzymes, contrasting with the irreversible sulfonyl group in Compound 29 .

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